molecular formula C19H18N4O3 B097252 ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate CAS No. 16926-70-8

ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate

Cat. No.: B097252
CAS No.: 16926-70-8
M. Wt: 350.4 g/mol
InChI Key: AZJDYKRGCOOWDF-UHFFFAOYSA-N
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Description

ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate is a complex organic compound with the molecular formula C19H18N4O3 and a molecular weight of 350.4 g/mol. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrazole ring through an azo group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Azo coupling reaction: The pyrazole derivative is then subjected to a diazotization reaction followed by coupling with benzoic acid to form the azo compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the diazotization and coupling reactions, and the use of catalysts to enhance the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo group.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or cleavage of the azo group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its azo linkage which can be cleaved to release active drugs.

    Industry: Used in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of this compound depends on its application. For instance, in biological systems, the azo group can be cleaved by enzymatic action to release active metabolites. The pyrazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, methyl ester
  • Benzoic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, propyl ester

Uniqueness

The ethyl ester derivative is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester can also affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct in its applications and effects.

Properties

CAS No.

16926-70-8

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-9-11-15(12-10-14)20-21-17-13(2)22-23(18(17)24)16-7-5-4-6-8-16/h4-12,22H,3H2,1-2H3

InChI Key

AZJDYKRGCOOWDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

16926-70-8

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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